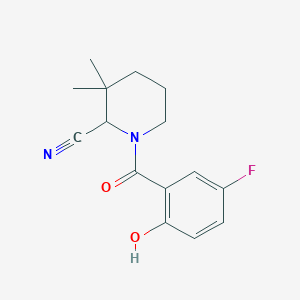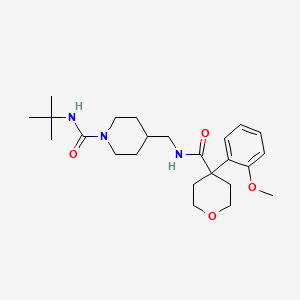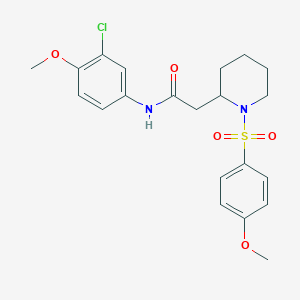![molecular formula C21H16N2O2S B2878711 N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide CAS No. 307510-56-1](/img/structure/B2878711.png)
N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The description of this compound is based on its structural formula .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide” are not explicitly mentioned in the available resources. The exact physical and chemical properties of this compound would require further experimental studies .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as Oprea1_692412 or N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide:
Antimicrobial Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: has shown significant antimicrobial properties. It has been tested against various bacterial strains, including gram-positive and gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics, especially in the fight against antibiotic-resistant strains .
Anticancer Properties
This compound has demonstrated promising anticancer activity, particularly against breast cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and prevent metastasis. These properties make it a valuable candidate for further research in cancer therapy .
Anti-inflammatory Effects
Research has indicated that N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide possesses anti-inflammatory properties. It can reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .
Antioxidant Activity
The compound has been found to exhibit antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .
Antitubercular Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: has been studied for its antitubercular properties. It has shown effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to inhibit the growth of this pathogen suggests its potential use in developing new treatments for tuberculosis .
Antifungal Properties
The compound has also demonstrated antifungal activity, particularly against Candida species. This makes it a potential candidate for developing antifungal agents to treat fungal infections, which are becoming increasingly common and resistant to existing treatments .
Fluorescent Probes
Due to its chemical structure, N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can be used as a fluorescent probe in biological studies. It can help in imaging and tracking biological processes at the cellular level, providing valuable insights into cellular functions and disease mechanisms .
Drug Development and Repositioning
The compound’s diverse pharmacological activities make it a promising candidate for drug development and repositioning. Its ability to target multiple pathways and diseases suggests that it could be repurposed for various therapeutic applications, enhancing the efficiency of drug discovery processes .
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-14-7-12-18-19(13-14)26-21(22-18)23-20(24)15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJKRZIYMVWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)
![N-butyl-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2878634.png)
![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)
![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)
![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)



![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2878649.png)
